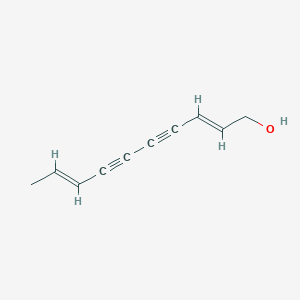

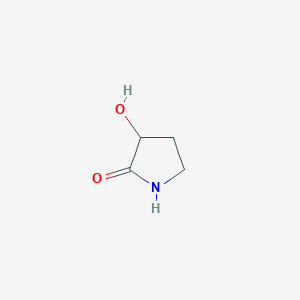

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Descripción general

Descripción

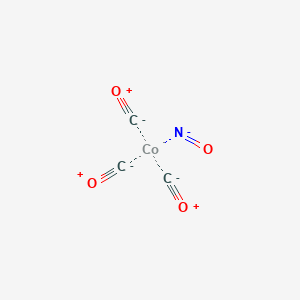

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a type of polyacetylene that has been synthesized using various methods. The purpose of

Aplicaciones Científicas De Investigación

Flavor and Taste Analysis in Food Products : Research by Czepa and Hofmann (2004) identified related bisacetylenic oxylipins as major contributors to the bitter off-taste in carrots and carrot products. They developed an analytical procedure to quantify these compounds, demonstrating their potential use in quality evaluation of carrot products (Czepa & Hofmann, 2004).

Chemical Reactions and Catalysts : Grubbs and Hoppin (1977) investigated the metathesis of deca-2,8-diene with specific catalysts, finding that the initial product was propene. This research aids in understanding the mechanism of olefin metathesis reactions (Grubbs & Hoppin, 1977).

Pharmacological Activities : A study by Nur et al. (2020) identified polyacetylenes from Atractylodes rhizome, including derivatives of the compound , which showed selective inhibition of cholesterol synthesis in cell assays. This research suggests potential therapeutic applications (Nur et al., 2020).

Biological Activity and Toxicity Studies : Research on Conyza albida by Pacciaroni et al. (2000) isolated alkenynes related to "(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol" and investigated their toxicity and activity in biological assays. These compounds showed varying levels of cytotoxicity and activity against human topoisomerase I (Pacciaroni et al., 2000).

Insecticidal and Larvicidal Activities : In a study by Simas et al. (2013), extracts from Acmella oleracea leaves, containing related polyacetylenic compounds, demonstrated larvicidal activity against Aedes aegypti, suggesting potential applications in mosquito control (Simas et al., 2013).

Propiedades

IUPAC Name |

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZYQGMNWZGRPO-VHYPUYLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#C/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |

CAS RN |

505-98-6 | |

| Record name | 2,8-Decadiene-4,6-diyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)

![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)